molecular formula C17H20ClN3OS B2506350 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1105203-27-7

2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2506350
CAS No.: 1105203-27-7
M. Wt: 349.88
InChI Key: KBUCFCIGKHBGGD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization.

    Attachment of the Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole structure.

    Introduction of the Chlorophenyl Group: The final step involves the Friedel-Crafts acylation of the piperidine-thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may act as a ligand for certain receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

Medicinally, 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl and thiadiazole groups suggests potential interactions with hydrophobic pockets and sulfur-containing active sites, respectively.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-piperidinyl)ethanone: Lacks the thiadiazole ring, potentially altering its bioactivity and chemical reactivity.

    1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Lacks the chlorophenyl group, which may affect its pharmacological profile.

    2-(4-Methylphenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Substitution of the chlorine atom with a methyl group could influence its chemical and biological properties.

Uniqueness

The combination of the chlorophenyl group, thiadiazole ring, and piperidine moiety in 2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-2-15-19-20-17(23-15)13-7-9-21(10-8-13)16(22)11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCFCIGKHBGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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